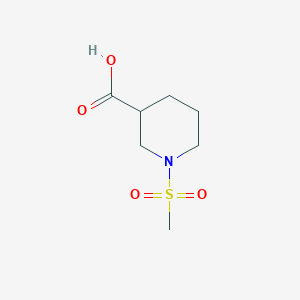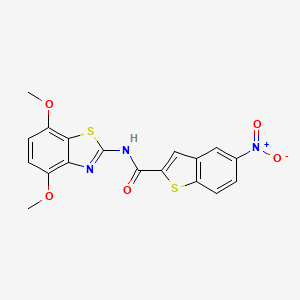![molecular formula C13H20N2O4 B2598586 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea CAS No. 2034622-25-6](/img/structure/B2598586.png)
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea is a complex organic compound that features a furan ring, a hydroxypropyl group, and an oxanyl urea moiety
Mécanisme D'action
Target of Action
The primary targets of this compound are crucial for understanding its mechanism of action. Unfortunately, specific information about the exact targets remains elusive in the literature. We know that furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects
Biochemical Pathways
While we lack direct evidence for this compound, we can draw insights from related furan derivatives. Some furans exhibit anti-inflammatory, analgesic, and anticancer properties . These effects often involve modulation of pathways like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or MAPK (mitogen-activated protein kinase).
Action Environment
Environmental factors play a significant role in drug efficacy and stability. Temperature, pH, and humidity can affect the compound’s chemical stability and shelf life. Additionally, interactions with other substances (e.g., food, other medications) may alter its behavior. Rigorous environmental studies are essential to optimize its use.
As we continue our scientific journey, let’s explore this compound’s mysteries and uncover its secrets! 🌟🔬 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of the furan ring and the oxanyl urea moiety. One common method involves the reaction of furan-3-carboxaldehyde with a suitable hydroxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with oxan-4-yl isocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The hydroxypropyl group can be reduced to form corresponding alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-3-carboxylic acid derivatives, while reduction of the hydroxypropyl group results in the formation of alcohols.
Applications De Recherche Scientifique
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Furan-2-yl)-3-hydroxypropyl-1-(oxan-4-yl)urea: Similar structure but with a furan-2-yl group instead of furan-3-yl.
3-(Thiophen-3-yl)-3-hydroxypropyl-1-(oxan-4-yl)urea: Similar structure but with a thiophene ring instead of a furan ring.
3-(Pyridin-3-yl)-3-hydroxypropyl-1-(oxan-4-yl)urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan-3-yl group, in particular, is believed to enhance its reactivity and potential biological activity compared to similar compounds with different heterocyclic rings.
Propriétés
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-12(10-2-6-19-9-10)1-5-14-13(17)15-11-3-7-18-8-4-11/h2,6,9,11-12,16H,1,3-5,7-8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLICFDISYXWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine](/img/structure/B2598504.png)
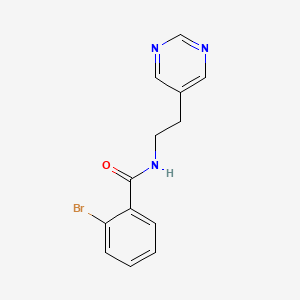
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2598506.png)
![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2598507.png)
![N-(4-fluorophenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2598509.png)

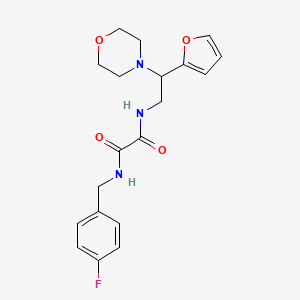
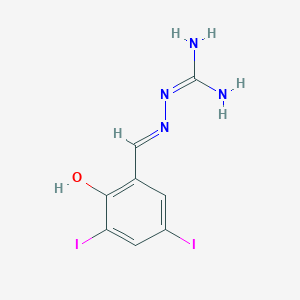
![ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2598517.png)
![1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2598519.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2598521.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2598522.png)
